

A Comparative Guide to Lurasidone Metabolite Reference Standards for Analytical Applications

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Compound of Interest

Compound Name: *Lurasidone Metabolite 14283*
hydrochloride

Cat. No.: *B602669*

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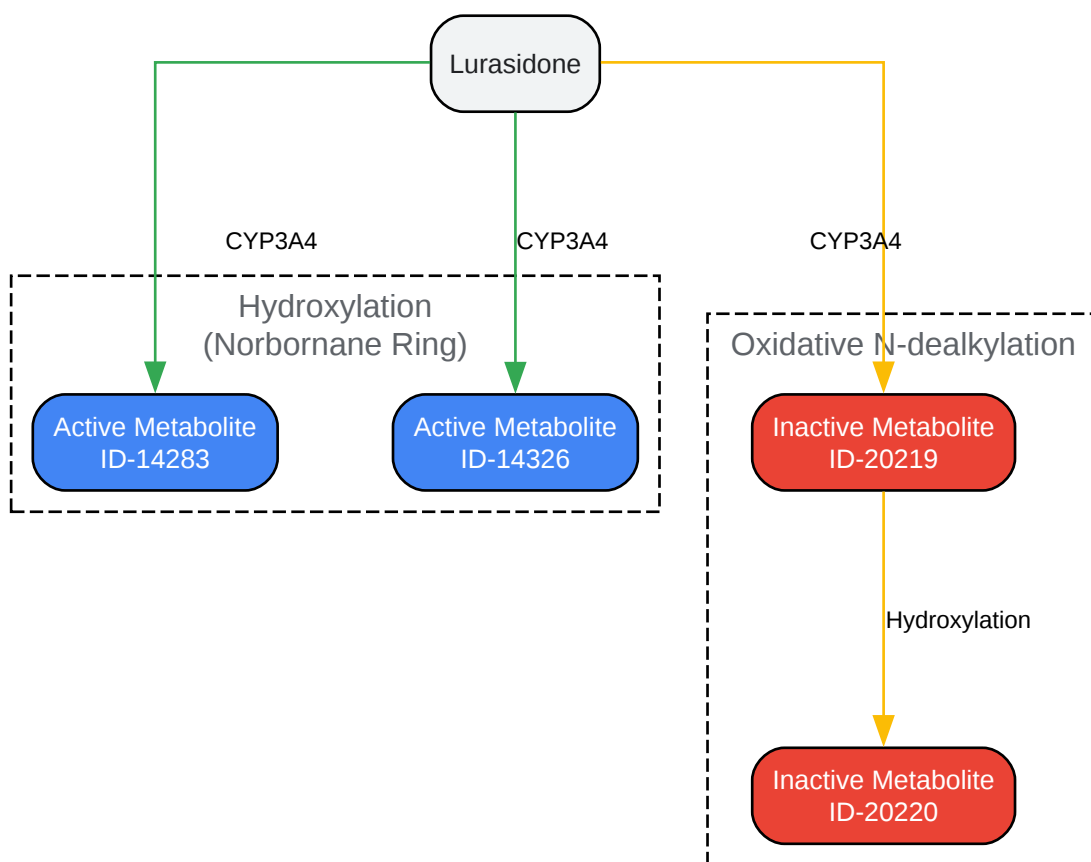
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Lurasidone Metabolite 14283 reference standard with other relevant analytical standards used in the research and development of the atypical antipsychotic, Lurasidone. The information presented is intended to help researchers make informed decisions when selecting the appropriate reference materials for their analytical needs, such as in pharmacokinetic studies, therapeutic drug monitoring, and quality control processes.

Lurasidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.^{[1][2][3]} The main biotransformation pathways include oxidative N-dealkylation and hydroxylation of the norbornane ring, resulting in several metabolites.^{[2][4]} Among these, Metabolite 14283 (also known as ID-14283) is a major active metabolite, making its accurate quantification critical for understanding the overall pharmacological profile of Lurasidone.^{[4][5][6]}

Metabolic Pathway of Lurasidone

The metabolic conversion of Lurasidone involves several key steps, primarily hydroxylation and N-dealkylation. The hydroxylation of the norbornane ring produces the two primary active metabolites, ID-14283 and ID-14326.^[4] The diagram below illustrates this principal metabolic pathway.



Principal Metabolic Pathway of Lurasidone via CYP3A4

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Caption: Metabolic pathway of Lurasidone to its primary active and inactive metabolites.

Comparison of Lurasidone Analytical Reference Standards

The selection of a reference standard is crucial for ensuring the accuracy and reliability of analytical results. The following table compares Lurasidone Metabolite 14283 with other commonly used Lurasidone-related reference standards. Data is compiled from publicly available information from chemical suppliers.

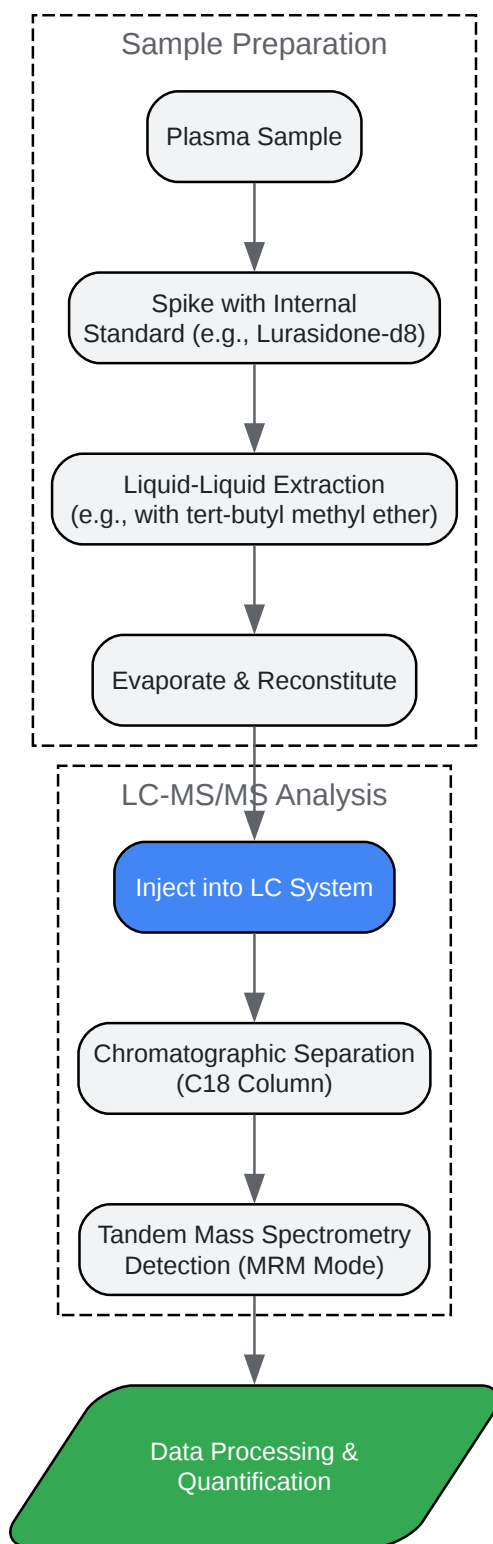
Parameter	Lurasidone Metabolite 14283 (ID-14283)	Lurasidone Metabolite 14326 (ID-14326)	Lurasidone Metabolite 14283-d8	Lurasidone HCl (Parent Drug)
Role	Active Metabolite	Active Metabolite	Stable Isotope Labeled (SIL) Internal Standard	Parent Drug
CAS Number	186204-31-9[6][7]	186204-33-1[8]	Not applicable (specific to lot)	367514-88-3 (HCl salt)[9]
Molecular Formula	C ₂₈ H ₃₆ N ₄ O ₃ S[6][7]	C ₂₈ H ₃₆ N ₄ O ₃ S[8]	C ₂₈ H ₂₈ D ₈ N ₄ O ₃ S[10]	C ₂₈ H ₃₆ N ₄ O ₂ S · HCl
Formula Weight	508.7 g/mol [6][7]	508.7 g/mol [8]	516.7 g/mol [10]	529.1 g/mol
Typical Purity	≥95%[6]	>98%[8]	Purity confirmed by supplier	Certified Reference Material (CRM) or ≥98%
Common Use	Quantification in pharmacokinetic and metabolism studies.	Comparative analysis and metabolic profiling.	Internal standard for LC-MS/MS assays to correct for matrix effects and variability.	Primary analyte for formulation analysis and pharmacokinetic studies.
Supplied Form	Solid / Powder[6][7]	Solid / Powder[8]	Solid / Powder[10]	Solid / Powder or Certified Solution[11]

Experimental Protocols: Quantification in Human Plasma

Accurate quantification of Lurasidone and its metabolite ID-14283 is frequently performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies.[6][12]

Workflow for Sample Analysis

The general workflow for quantifying Lurasidone and its metabolites in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.



General Workflow for LC-MS/MS Analysis

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Caption: A typical workflow for the analysis of Lurasidone and its metabolites in plasma.

Detailed LC-MS/MS Method Parameters

- Sample Preparation:
 - To 100 μ L of human plasma, add the internal standard (e.g., Lurasidone Metabolite 14283-d8).
 - Perform a liquid-liquid extraction using a suitable organic solvent like tert-butyl methyl ether.
 - Vortex and centrifuge the sample to separate the organic and aqueous layers.
 - Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection.
- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 50 x 2.0 mm, 5 μ m particle size) is commonly used.[\[13\]](#)
 - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[\[12\]](#)
 - Flow Rate: A typical flow rate is between 0.8 and 1.0 mL/min.[\[12\]](#)[\[14\]](#)
 - Column Temperature: Maintained at around 40°C.[\[14\]](#)
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Lurasidone, Metabolite 14283, and the internal standard are monitored.

- Linear Range: The method should be validated to demonstrate linearity over a clinically relevant concentration range, for instance, from 0.002 to 1 µg/mL.[13]

This guide provides a foundational comparison and procedural overview for researchers working with Lurasidone and its metabolites. For all applications, it is imperative to obtain a Certificate of Analysis (CoA) for the specific lot of the reference standard being used and to perform comprehensive method validation according to regulatory guidelines.

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